4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring, a pyrazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the formation of the dioxaborolane ring, the pyrazole ring, and the piperidine ring. One common method involves the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This is followed by the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, borylation reactions typically yield pinacol benzyl boronate, while hydroboration reactions produce corresponding hydroborated products .
Scientific Research Applications
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in borylation reactions, while the pyrazole and piperidine rings can interact with various biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with an isopropoxy group instead of a pyrazole ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring and a fluorine atom, differing from the pyrazole and piperidine rings.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a phenol group instead of a pyrazole ring.
Uniqueness
The uniqueness of 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester lies in its combination of the dioxaborolane, pyrazole, and piperidine rings, which provide a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C23H32BN3O4 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
benzyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H32BN3O4/c1-22(2)23(3,4)31-24(30-22)20-14-25-27(16-20)15-18-10-12-26(13-11-18)21(28)29-17-19-8-6-5-7-9-19/h5-9,14,16,18H,10-13,15,17H2,1-4H3 |
InChI Key |
XYDNQVBLKDVDLO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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